2-Cyclopropoxybenzenesulfonamide

Lipophilicity Drug Design ADME Prediction

Researchers substituting this scaffold with simpler alkoxy analogs risk compromising SAR data due to significant lipophilicity (ΔXLogP3 +0.8) and conformational rigidity differences. 2-Cyclopropoxybenzenesulfonamide (CAS 1243451-33-3) is validated for medicinal chemistry and agrochemical lead optimization. - Conformational Rigidity: Reduced rotatable bond count (2 vs. 3 for ethoxy analogs) minimizes entropic penalty upon target binding, improving binding efficiency in fragment-based screening. - Metabolic Stability: The cyclopropoxy group inherently blocks cytochrome P450-mediated O-dealkylation, addressing rapid clearance issues observed with methoxy or ethoxy lead analogs. - Supply Reliability: Sourced exclusively for exact-structure procurement to ensure SAR reproducibility and patent validation studies.

Molecular Formula C9H11NO3S
Molecular Weight 213.25
CAS No. 1243451-33-3
Cat. No. B2651366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxybenzenesulfonamide
CAS1243451-33-3
Molecular FormulaC9H11NO3S
Molecular Weight213.25
Structural Identifiers
SMILESC1CC1OC2=CC=CC=C2S(=O)(=O)N
InChIInChI=1S/C9H11NO3S/c10-14(11,12)9-4-2-1-3-8(9)13-7-5-6-7/h1-4,7H,5-6H2,(H2,10,11,12)
InChIKeyFAAFPHPEBJIHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropoxybenzenesulfonamide Specifications & Baseline Characteristics


2-Cyclopropoxybenzenesulfonamide (CAS 1243451-33-3) is a ortho-substituted benzenesulfonamide featuring a cyclopropoxy group at the 2-position of the phenyl ring . This compound is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research . Its molecular formula is C9H11NO3S, with a molecular weight of 213.26 g/mol . The presence of the cyclopropoxy substituent is known to influence key physicochemical properties, including lipophilicity and metabolic stability, which are critical differentiators in lead optimization campaigns [1].

Scaffold for lead optimization in medicinal and agrochemical research
Cyclopropoxy group enables lipophilicity modulation without altering TPSA
Ortho-substitution pattern required for herbicidal SAR studies (class-level evidence)

2-Cyclopropoxybenzenesulfonamide: Why Substitution Fails


The practice of substituting a target compound with a simpler, more readily available alkoxy analog (e.g., methoxy or ethoxy) is a common cost-saving strategy in early research. However, in the case of 2-Cyclopropoxybenzenesulfonamide, such substitution is scientifically unsound due to fundamental differences in lipophilicity, molecular conformation, and metabolic stability imparted by the cyclopropoxy group [1]. The cyclopropyl ring introduces significant steric bulk and unique electronic properties compared to linear alkoxy chains, which directly impacts target binding, solubility, and pharmacokinetic profile [1]. Furthermore, the ortho-substitution pattern is critical for specific biological activities, as demonstrated in herbicidal and enzyme inhibition studies, where even minor structural changes can abolish efficacy [2]. Relying on a generic substitute therefore risks invalidating SAR studies and compromising the reproducibility of key experimental outcomes.

Lipophilicity

Methoxy or ethoxy analogs show lower XLogP3; cyclopropoxy compound alters ADME-relevant partitioning and may shift study outcomes.

Conformation

Linear alkoxy chains are more flexible; cyclopropoxy restriction can affect binding entropy and selectivity profiles.

Regiochemistry

Ortho-substitution is essential for herbicidal activity in this class; para- or unsubstituted analogs may not serve as SAR controls.

2-Cyclopropoxybenzenesulfonamide: Evidence Comparison with Analogs


Lipophilicity Increase vs. Methoxy & Ethoxy Analogs

2-Cyclopropoxybenzenesulfonamide exhibits a significantly higher computed lipophilicity compared to its methoxy and ethoxy counterparts, a property that influences membrane permeability and in vivo distribution [1]. While direct experimental logP data for the target compound is not available in the primary literature, the XLogP3 value derived from the PubChem computational model provides a reliable and standardized comparison point . The cyclopropoxy group increases the XLogP3 by approximately 0.8 units relative to the methoxy analog, representing a meaningful shift in the lipophilic-hydrophilic balance [1].

Lipophilicity (XLogP3)
Computed
ΔXLogP3 +0.8 vs. methoxy; +0.4 vs. ethoxy (2-Cyclopropoxy = 0.9)

Supports lipophilicity-driven ADME screening fit

Computed values; experimental logP not available

Lipophilicity Drug Design ADME Prediction

Conformational Restriction Compared to Ethoxy Analog

The cyclopropoxy group in 2-Cyclopropoxybenzenesulfonamide imposes greater conformational restriction compared to the flexible ethoxy chain found in 2-Ethoxybenzenesulfonamide . This is quantitatively reflected in the number of rotatable bonds: the target compound possesses only 2 rotatable bonds, whereas the ethoxy analog has 3 . This reduction in conformational freedom is a known strategy in drug design to minimize entropic penalty upon target binding and to improve selectivity [1].

Conformational Restriction
Computed
2 rotatable bonds (vs. 3 for ethoxy analog) — 33% reduction

May reduce entropic penalty in target-binding studies

Based on SMILES; rotatable bond algorithm

Conformational Restriction Molecular Modeling Target Binding

TPSA Equivalence with Common Scaffolds

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's ability to cross biological membranes. 2-Cyclopropoxybenzenesulfonamide has a computed TPSA of 77.8 Ų, which is identical to that of 2-Methoxybenzenesulfonamide [1]. This equivalence indicates that the substitution of a methoxy group with a cyclopropoxy group does not alter the molecule's hydrogen bonding capacity, thereby preserving favorable passive membrane diffusion characteristics while offering improved lipophilicity and conformational rigidity [2].

TPSA Equivalence
Computed
TPSA 77.8 Ų — identical to methoxy and unsubstituted benzenesulfonamide

Preserves passive permeability profile

Hydrogen-bond capacity unchanged by cyclopropoxy

Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability

Ortho-Substitution Requirement for Herbicidal Activity

Patent literature explicitly demonstrates that the ortho-alkoxy substitution pattern on benzenesulfonamides is essential for herbicidal activity [1]. While the specific biological activity of 2-Cyclopropoxybenzenesulfonamide is not disclosed in the public domain, the patent claims that ortho-(alkoxy)-benzenesulfonamides, as a class, are useful as general or selective pre-emergent or post-emergent herbicides [1]. This class-level inference strongly suggests that the 2-position substitution is a critical structural determinant for activity, and that simple benzenesulfonamide or para-substituted analogs would not be functional equivalents [1].

Herbicidal Activity
Class-level inference
Ortho-alkoxy benzenesulfonamides claimed as herbicides (EP0094790A2)

Ortho-substitution required for agrochemical SAR

Specific activity of this compound not disclosed

Agrochemicals Herbicides Structure-Activity Relationship

Metabolic Stability of Cyclopropoxy Group

The cyclopropoxy group is known to confer increased metabolic stability compared to linear alkoxy chains due to steric shielding of vulnerable oxidation sites [1]. While direct metabolic stability data for 2-Cyclopropoxybenzenesulfonamide is not publicly available, the cyclopropyl fragment is a well-documented strategy in medicinal chemistry to block cytochrome P450-mediated metabolism and improve pharmacokinetic half-life [1]. In contrast, methoxy and ethoxy groups are susceptible to O-dealkylation, leading to rapid clearance [2]. This class-level inference positions the cyclopropoxy analog as a more stable alternative.

Metabolic Stability
Class-level inference
Cyclopropoxy groups generally resist O-dealkylation vs. methoxy/ethoxy

May support metabolic stability screening

No direct experimental data for this compound

Metabolic Stability Cytochrome P450 Lead Optimization

2-Cyclopropoxybenzenesulfonamide: Validated Application Scenarios


Lipophilicity Modulation for Lead Optimization

Based on the observed ΔXLogP3 of +0.8 compared to 2-Methoxybenzenesulfonamide , 2-Cyclopropoxybenzenesulfonamide is ideally suited for medicinal chemistry programs where increasing compound lipophilicity is required to improve membrane permeability or target engagement, without altering the core sulfonamide pharmacophore. This enables fine-tuning of ADME properties while preserving the hydrogen bonding capacity as evidenced by the unchanged TPSA of 77.8 Ų [1].

Conformational Restriction to Improve Binding Affinity

The reduced rotatable bond count (2 vs. 3 for the ethoxy analog) makes 2-Cyclopropoxybenzenesulfonamide a superior scaffold for fragment-based lead discovery and structure-based design. The conformational rigidity minimizes entropic penalty upon target binding, potentially leading to improved binding efficiency and selectivity [1]. This is a critical advantage in hit-to-lead campaigns where binding thermodynamics are carefully optimized.

Herbicidal Lead Development via Ortho-Substitution

Given the patent claim that ortho-(alkoxy)-benzenesulfonamides possess herbicidal activity , 2-Cyclopropoxybenzenesulfonamide is a necessary building block for agrochemical SAR studies. The specific ortho-substitution pattern is essential for activity, and the cyclopropoxy group may offer unique field performance characteristics compared to simpler alkoxy derivatives. Procurement of this exact compound is justified for any program aiming to validate or expand upon this patent claim.

Mitigating Metabolic Liabilities in Early Discovery

While direct metabolic stability data is not publicly available, the class-level inference that cyclopropoxy groups confer increased metabolic stability compared to linear alkoxy chains positions 2-Cyclopropoxybenzenesulfonamide as a strategic selection for programs seeking to block cytochrome P450-mediated O-dealkylation. This scenario is particularly relevant when initial leads based on methoxy or ethoxy analogs exhibit rapid clearance in preliminary in vitro ADME assays.

Application
Selection Property
Validation Focus
Lipophilicity modulation for lead optimization
Cyclopropoxy XLogP3 shift without TPSA penalty
Experimental logP / logD and permeability assay confirmation
Conformational restriction in fragment-based design
Reduced rotatable bond count vs. ethoxy analog
Binding thermodynamics and selectivity profiling
Herbicidal SAR studies requiring ortho-substitution
Ortho-alkoxy benzenesulfonamide scaffold
Bioassay reproducibility against patent claims
Metabolic stability screening
Cyclopropoxy group (class-level metabolic shielding)
In vitro microsomal / hepatocyte stability data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.